isoUDCA - 19246-13-0

isoUDCA

Catalog Number: EVT-1228949
CAS Number: 19246-13-0
Molecular Formula: C11H26O6Si
Molecular Weight: 390.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isoursodeoxycholic acid is a bile acid derivative that plays a significant role in the metabolism of bile acids within the human body. It is an isomer of ursodeoxycholic acid, which is known for its therapeutic applications, particularly in the treatment of liver diseases and gallstones. Isoursodeoxycholic acid is primarily derived from the microbial metabolism of bile acids in the gut and has been identified as a major component in fecal bile acid profiles.

Source

Isoursodeoxycholic acid is produced through the biotransformation of primary bile acids, primarily through the action of gut microbiota. The conversion of ursodeoxycholic acid to isoursodeoxycholic acid occurs via enzymatic processes involving intestinal bacteria and hepatic enzymes. Studies have shown that both intestinal flora and liver microsomal enzymes contribute to this conversion, highlighting its significance in bile acid metabolism .

Classification

Isoursodeoxycholic acid belongs to the class of bile acids, which are steroid acids derived from cholesterol. Bile acids are classified into primary and secondary bile acids. Primary bile acids are synthesized in the liver, while secondary bile acids are formed by the action of gut bacteria on primary bile acids. Isoursodeoxycholic acid is considered a secondary bile acid due to its formation from primary bile acids through microbial metabolism .

Synthesis Analysis

Methods

Isoursodeoxycholic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis typically involves multi-step procedures that may include esterification and purification techniques.

Technical Details

  1. Chemical Synthesis: A series of fatty acid-esterified isoursodeoxycholic acid derivatives have been synthesized for analytical purposes using liquid chromatography coupled with mass spectrometry (LC/MS). This involves extracting fecal samples, followed by solid-phase extraction and subsequent analysis .
  2. Microbial Fermentation: The synthesis of isoursodeoxycholic acid can also occur naturally via fermentation processes involving specific strains of gut bacteria that metabolize primary bile acids into their isoforms .
Molecular Structure Analysis

Structure

Isoursodeoxycholic acid has a molecular formula of C24H40O4, with a molecular weight of approximately 392.57 g/mol. Its structure consists of a steroid nucleus with hydroxyl groups at specific positions, which influence its solubility and biological activity.

Data

  • Molecular Formula: C24H40O4
  • Molecular Weight: 392.57 g/mol
  • Structural Features: Hydroxyl groups at positions 3 and 7 contribute to its solubility in water and interaction with cell membranes.
Chemical Reactions Analysis

Reactions

Isoursodeoxycholic acid undergoes various biochemical reactions, particularly in the liver and intestines. These reactions include:

  1. Epimerization: Isoursodeoxycholic acid can be converted back to ursodeoxycholic acid through epimerization processes mediated by intestinal bacteria and liver enzymes .
  2. Conjugation: It can also undergo conjugation with amino acids such as glycine or taurine, enhancing its solubility for excretion .

Technical Details

The reactions involving isoursodeoxycholic acid are typically characterized by their enzymatic nature, where specific enzymes facilitate the conversion between different bile acid forms.

Mechanism of Action

Process

Isoursodeoxycholic acid exerts its effects primarily through modulation of bile acid signaling pathways. It interacts with nuclear receptors such as farnesoid X receptor (FXR), influencing lipid metabolism and glucose homeostasis.

Data

  • Nuclear Receptors: Isoursodeoxycholic acid activates FXR, leading to changes in gene expression related to bile acid synthesis and transport.
  • Therapeutic Effects: Its mechanism contributes to reducing cholesterol levels and improving liver function in certain pathological conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Isoursodeoxycholic acid typically appears as a white crystalline powder.
  • Solubility: It is moderately soluble in water but highly soluble in organic solvents.

Chemical Properties

  • pKa Values: The pKa values indicate its acidic properties, which influence its behavior in physiological environments.
  • Stability: Isoursodeoxycholic acid is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Isoursodeoxycholic acid has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying bile acid metabolism and gut microbiota interactions.
  2. Therapeutic Potential: Due to its ability to modulate metabolic pathways, isoursodeoxycholic acid is being investigated for potential therapeutic applications in metabolic disorders such as diabetes and obesity .
  3. Analytical Standards: It is used as an analytical standard in liquid chromatography-mass spectrometry methods for quantifying bile acids in biological samples .
Introduction to Bile Acids and isoUDCA

Bile Acid Classification: Primary, Secondary, and Tertiary Derivatives

Bile acids are steroid-derived molecules essential for lipid digestion, metabolic signaling, and cholesterol homeostasis. They are systematically categorized into three classes based on their biosynthetic origin and structural modifications:

  • Primary bile acids are synthesized de novo from cholesterol in hepatocytes. The human liver produces two principal primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA), characterized by their 3α,7α,12α-trihydroxy and 3α,7α-dihydroxy configurations, respectively. These acids are conjugated with glycine or taurine to form bile salts, enhancing their solubility and functionality [4] [9].

  • Secondary bile acids arise from microbial biotransformation of primary bile acids in the colon. Gut bacteria perform deconjugation, dehydroxylation, and epimerization reactions, converting CA to deoxycholic acid (DCA) and CDCA to lithocholic acid (LCA). A key microbial epimerization product is isoursodeoxycholic acid (isoUDCA), derived from ursodeoxycholic acid (UDCA) via 3β-hydroxysteroid dehydrogenase activity [2] [4] [8].

  • Tertiary bile acids are hepatic modifications of secondary bile acids. For example, UDCA—a minor human bile acid but a major component in bear bile—is considered a tertiary derivative when produced via hepatic epimerization of CDCA. However, isoUDCA is primarily classified as a secondary bile acid due to its dominant microbial origin [1] [9].

Table 1: Classification of Major Bile Acids

CategoryRepresentative CompoundsStructural FeaturesOrigin
PrimaryCholic acid (CA)3α,7α,12α-trihydroxyHepatic synthesis
Chenodeoxycholic acid (CDCA)3α,7α-dihydroxyHepatic synthesis
SecondaryDeoxycholic acid (DCA)3α,12α-dihydroxyMicrobial dehydroxylation of CA
Isoursodeoxycholic acid (isoUDCA)3β,7β-dihydroxyMicrobial epimerization of UDCA
TertiaryUrsodeoxycholic acid (UDCA)3α,7β-dihydroxyHepatic epimerization of CDCA

Structural and Functional Characteristics of isoUDCA

Chemical Identity and Physicochemical Properties

IsoUDCA (C~24~H~40~O~4~, molecular weight 392.57 g/mol) is a dihydroxy bile acid with the systematic name (3β,7β)-3,7-dihydroxycholan-24-oic acid. Its defining structural features are the β-orientation of hydroxyl groups at positions C-3 and C-7, distinguishing it from UDCA (3α,7β-dihydroxy) and CDCA (3α,7α-dihydroxy). This stereochemistry critically influences its hydrophobicity index (–0.3), rendering it more hydrophobic than UDCA (–0.7) but less than LCA (+0.6) [5] [9]. This moderate hydrophobicity allows isoUDCA to integrate into micellar structures while retaining membrane-interactive properties.

Biosynthesis and Microbial Interactions

IsoUDCA formation occurs primarily through gut microbial metabolism. Bacterial hydroxysteroid dehydrogenases (HSDHs) catalyze the epimerization of UDCA’s 3α-OH group to a 3β-OH configuration. Clostridium absonum and other commensals express 3β-HSDH, driving this conversion. Once formed, isoUDCA undergoes passive absorption in the colon and enters the enterohepatic circulation, where it constitutes <5% of the circulating bile acid pool in healthy humans [2] [8] [9].

Physiological and Signaling Functions

  • Lipid Metabolism Modulation: IsoUDCA correlates strongly with post-prandial lipemia. Clinical studies show that elevated serum isoUDCA levels associate with increased triglyceride responses to high-fat meals (β = 0.32, p = 7.36 × 10⁻⁶). This effect may stem from isoUDCA’s influence on hepatic VLDL secretion or lipoprotein lipase activity [2] [8].
  • Inflammatory Regulation: IsoUDCA positively correlates with the inflammation biomarker GlycA (r = 0.41, p < 0.001), suggesting a pro-inflammatory role. Mechanistically, it may activate NF-κB signaling in macrophages, though it lacks direct affinity for bile acid receptors like FXR or TGR5 [2] [8].
  • Appetite Regulation: Fasting isoUDCA levels correlate with pre-meal appetite scores (p < 1 × 10⁻⁴), potentially via modulation of gut hormones such as GLP-1 or CCK [2] [8].
  • Hepatic Impact: Elevated isoUDCA associates with increased serum ALT and GGT, indicating a potential link to liver stress. Bariatric surgery reduces circulating isoUDCA (β = –0.72, p = 1 × 10⁻⁵), coinciding with improved metabolic parameters [2] [8].

Table 2: Structural and Functional Comparison of isoUDCA and UDCA

PropertyisoUDCAUDCA
IUPAC Name(3β,7β)-3,7-Dihydroxycholan-24-oic acid(3α,7β)-3,7-Dihydroxycholan-24-oic acid
Hydroxyl Group Orientation3β,7β3α,7β
Hydrophobicity Index–0.3–0.7
Microbial OriginEpimerization of UDCAEpimerization of CDCA
Key Physiological CorrelatesPost-prandial lipemia, InflammationCholeresis, Anti-apoptosis

Historical Context and Discovery of isoUDCA

Early Foundations in Bile Acid Chemistry

The discovery of isoUDCA is intertwined with the broader history of bile acid research. UDCA was first isolated from bear (Ursus spp.) bile in 1902 by Hammarsten and structurally characterized by Shoda in 1927 [7] [9]. By the 1950s, Japanese chemists achieved the chemical synthesis of UDCA, enabling clinical exploration for liver diseases [7] [9].

Identification and Characterization of isoUDCA

IsoUDCA emerged as a distinct entity in the 1980s, when researchers investigating UDCA metabolism identified microbial metabolites with altered stereochemistry. Key studies demonstrated that intestinal bacteria convert UDCA to isoUDCA via 3β-epimerization—a reaction catalyzed by bacterial hydroxysteroid dehydrogenases [9]. In 1991, Beuers et al. identified isoUDCA in human serum and proposed the isoUDCA/UDCA ratio as a biomarker for bile acid pool dynamics in cholestatic liver diseases [3] [9].

Advancements in Detection and Functional Analysis

The 21st century brought analytical innovations that clarified isoUDCA’s role. High-throughput metabolomics and machine learning models revealed that gut microbiome composition predicts serum isoUDCA levels with high accuracy (AUC = 80.7%) [2] [8]. Cohort studies like TwinsUK (n = 2,382) and ZOE PREDICT-1 (n = 327) established isoUDCA’s associations with metabolic traits, cementing its status as a biologically significant bile acid derivative [2] [8].

Table 3: Key Research Findings on isoUDCA

Functional RoleResearch FindingsStudy Design
Microbial DeterminantsGut microbiome predicts serum isoUDCA (AUC = 80.7%, Spearman’s ρ = 0.39)TwinsUK cohort (n=2,382)
Post-prandial LipemiaSerum isoUDCA correlates with post-meal triglycerides (β = 0.32, p = 7.36 × 10⁻⁶)ZOE PREDICT-1 trial (n=327)
InflammationPositive association with GlycA (r = 0.41, p < 0.001)ZOE PREDICT-1 trial
Bariatric Surgery ResponseDecreases 1 year post-surgery (β = –0.72, p = 1 × 10⁻⁵)BARIA cohort (n=116)
Fiber SupplementationReduces circulating isoUDCA (β = –0.37, p < 0.03)Dietary intervention trial

Properties

CAS Number

19246-13-0

Product Name

isoUDCA

IUPAC Name

(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C11H26O6Si

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

PXHCARRJGFGPAC-YCBRVCGJSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Synonyms

3 beta,7 alpha-dihydroxychol-5-enoic acid
3,7-dihydroxychol-5-en-24-oic acid
3,7-dihydroxychol-5-enoic acid
3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer
3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer
3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer
3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.